2-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine
Description
2-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a bromine atom at position 2 and a methanesulfonyl group at position 4. This scaffold is part of a privileged structural class in medicinal chemistry, known for its versatility in drug discovery due to its ability to interact with diverse biological targets such as kinases, phosphodiesterases (PDEs), and PI3K isoforms . The bromine and sulfonyl groups contribute to its electronic and steric properties, influencing reactivity, solubility, and binding affinity.
Properties
Molecular Formula |
C7H6BrN3O2S |
|---|---|
Molecular Weight |
276.11 g/mol |
IUPAC Name |
2-bromo-6-methylsulfonylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H6BrN3O2S/c1-14(12,13)5-3-9-7-2-6(8)10-11(7)4-5/h2-4H,1H3 |
InChI Key |
UUSTVRCIUCQCNB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CN2C(=CC(=N2)Br)N=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-pyridyl-1H-pyrazol-5-amine with a dicarbonyl compound in the presence of a brominating agent and a methanesulfonylating reagent. The reaction is usually carried out in a solvent such as glacial acetic acid and ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The methanesulfonyl group can undergo oxidation or reduction reactions, leading to the formation of sulfone or sulfoxide derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Substituted pyrazolo[1,5-a]pyrimidine derivatives.
Oxidation and Reduction Reactions: Sulfone or sulfoxide derivatives.
Coupling Reactions: Biaryl derivatives.
Scientific Research Applications
2-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Studied for its potential as an anticancer agent and enzyme inhibitor.
Industry: Utilized in the development of advanced materials with specific optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Comparison of 2-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine with Analogues
Key Observations:
- Positional Influence : Substituents at C2 and C6 (as in the target compound) are less explored compared to C3 and C5. Morpholine at C7 () dramatically enhances PI3Kδ selectivity, whereas C2/C6 substituents may favor PDE or kinase inhibition .
- Halogen Effects: Bromine at C2 or C3 improves electrophilicity, facilitating cross-coupling reactions for further derivatization .
- Sulfonyl vs. Carboxylate : The methanesulfonyl group (SO₂Me) enhances stability and hydrogen-bonding capacity compared to ester groups (CO₂Me), which may improve metabolic stability .
Pharmacological Performance
- Anticancer Activity: Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate () shows potent activity against HEPG2-1 liver carcinoma (IC₅₀ = 2.70 µM), comparable to doxorubicin . The target compound’s methanesulfonyl group may further optimize pharmacokinetics.
- Kinase Inhibition : Compounds with bicyclic cores (e.g., pyrazolo[1,5-a]pyrimidine-morpholine hybrids) exhibit enhanced PI3Kδ isoform selectivity, critical for treating COPD and asthma .
Biological Activity
2-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₈BrN₃O₂S, with a molecular weight of approximately 276.11 g/mol. The unique structural features of this compound, particularly the bromine substitution at the 2-position and the methanesulfonyl group at the 6-position, contribute to its reactivity and biological activity.
Research indicates that this compound interacts with specific molecular targets involved in various biochemical pathways. Its mechanism primarily involves inhibition of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and are implicated in cancer progression. By targeting these kinases, the compound may exhibit anticancer properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds similar to this compound have shown moderate anti-tumor activity against human carcinoma cell lines. The half-maximal inhibitory concentration (IC50) values for some derivatives range between 26.61 and 47.31 µg/mL, indicating promising therapeutic effects against cancer cells .
Antimicrobial Properties
The compound has also demonstrated significant antimicrobial activity. In vitro studies have shown that derivatives exhibit broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, certain derivatives were effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Comparative Studies
To understand the uniqueness and potential advantages of this compound over other compounds, a comparison was made with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Bromine at 2-position | Significant anticancer and antimicrobial activity |
| 3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine | Methyl group instead of methanesulfonyl | Varies in biological activity due to structural differences |
| 4-Bromo-7-methylpyrazolo[1,5-a]pyrimidine | Bromine at 4-position | Altered electronic properties affecting reactivity |
This table illustrates how variations in substitution patterns can influence biological behavior and therapeutic potential.
Case Studies
Several case studies have explored the biological activities of pyrazolo derivatives:
- Antitumor Activity : A study demonstrated that certain pyrazolo derivatives inhibited cell proliferation in human cervical carcinoma cells significantly compared to control groups. The most active compounds exhibited IC50 values lower than those of established anticancer agents like dioscin .
- Antibiofilm Activity : Research on antibiofilm properties showed that specific derivatives disrupted biofilm formation in bacterial strains such as Pseudomonas aeruginosa. This suggests potential applications in treating biofilm-associated infections .
Q & A
Q. Key Methodological Considerations :
- Catalysts : Use of bases (e.g., K₂CO₃) or acids to promote cyclization .
- Solvents : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Temperature : Microwave irradiation (80–120°C) reduces reaction time from hours to minutes .
Q. Table 1. Comparison of Synthetic Approaches
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | 5-Aminopyrazole + β-ketoester, KHSO₄ | 65–78 | |
| Microwave-assisted | Ethanol, 100°C, 30 min | 85 | |
| Halogenation | NBS, DMF, RT, 12 h | 70 |
How does the bromine substituent at position 2 influence the reactivity of this compound in cross-coupling reactions?
Advanced Research Question
The bromine atom serves as a leaving group, enabling site-selective cross-coupling (e.g., Suzuki, Sonogashira) for functionalization. Computational studies suggest that steric and electronic effects at position 2 favor coupling over position 6, which is sterically hindered by the methanesulfonyl group . For example, sequential coupling of 2,6-dibromo precursors with alkynes or aryl boronic acids yields disubstituted derivatives .
Q. Methodological Tips :
- Use Pd catalysts (e.g., Pd(PPh₃)₄) for Suzuki reactions .
- Optimize solvent systems (toluene/EtOH) to enhance regioselectivity .
What are the primary biological targets of pyrazolo[1,5-a]pyrimidine derivatives, and how does the methanesulfonyl group modulate activity?
Basic Research Question
These derivatives are studied as kinase inhibitors (e.g., CDKs, Aurora kinases) and antitumor agents . The methanesulfonyl group enhances binding affinity by forming hydrogen bonds with kinase active sites. For example, compound 7c (a pyrazolo[1,5-a]pyrimidine derivative) showed IC₅₀ = 2.70 µM against HEPG2 liver carcinoma .
Q. Assay Design Considerations :
- Use cell viability assays (MTT, ATP-based) for cytotoxicity screening .
- Perform docking studies (AutoDock, Schrödinger) to predict binding modes .
How can researchers resolve contradictions in reported biological activities across studies?
Advanced Research Question
Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration) or compound purity . Strategies include:
- Standardized Protocols : Use common cell lines (e.g., HEPG2, MCF-7) and controls .
- Metabolic Stability Tests : Assess compound degradation under physiological conditions .
- Dose-Response Curves : Compare IC₅₀ values across multiple replicates .
Case Study : Pyrazolo[1,5-a]pyrimidine 12a showed variable antioxidant activity due to differences in ROS measurement methods (DCFH-DA vs. ABTS assays) .
What advanced spectroscopic techniques are recommended for characterizing regioselectivity in functionalized derivatives?
Advanced Research Question
- X-ray Crystallography : Resolves regiochemistry (e.g., Cl···Cl interactions in crystal packing ).
- 2D NMR (HSQC, HMBC) : Assigns positional isomers by correlating proton and carbon shifts .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulas of complex derivatives .
Example : 1H NMR of 10c (pyrazolo[1,5-a]pyrimidine derivative) confirmed regioselectivity via distinct aromatic proton splitting patterns .
How can computational methods guide the design of novel pyrazolo[1,5-a]pyrimidine derivatives?
Advanced Research Question
- DFT Calculations : Predict electronic effects of substituents on reactivity .
- Molecular Dynamics (MD) : Simulate binding interactions with target proteins .
- ADMET Prediction : Optimize pharmacokinetics (e.g., logP, BBB permeability) .
Application : MD simulations revealed that methanesulfonyl groups stabilize hydrogen bonds with CDK2's Lys33 residue, guiding derivative optimization .
What strategies improve regioselective functionalization at position 6 versus position 2?
Advanced Research Question
- Protecting Groups : Temporarily block position 2 during sulfonation .
- Catalyst Tuning : Bulky ligands (e.g., XPhos) favor coupling at less hindered positions .
- Solvent Effects : Polar solvents enhance nucleophilicity at position 6 .
Example : Pd/XPhos-catalyzed Sonogashira coupling of 2,6-dibromo precursors selectively functionalized position 6 with alkynes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
